molecular formula C23H23NO2 B14346588 N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide CAS No. 93172-52-2

N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide

Cat. No.: B14346588
CAS No.: 93172-52-2
M. Wt: 345.4 g/mol
InChI Key: IISHLDUVJVXUEA-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a diphenylethyl group and an acetamide moiety. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with diphenylethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the acetamide bond. The reaction mixture is then heated under reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium or platinum on carbon can also enhance the reaction rate and selectivity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it may act as an inhibitor of aralkylamine dehydrogenase, affecting the metabolism of aromatic amines . Additionally, its interaction with cellular membranes and proteins can influence cell signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide is unique due to the presence of the diphenylethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

CAS No.

93172-52-2

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)-2,2-diphenylethyl]acetamide

InChI

InChI=1S/C23H23NO2/c1-17(25)24-23(20-13-15-21(26-2)16-14-20)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16,22-23H,1-2H3,(H,24,25)

InChI Key

IISHLDUVJVXUEA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)OC)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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